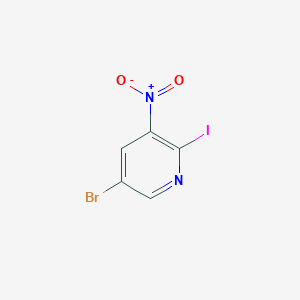

5-Bromo-2-iodo-3-nitropyridine

カタログ番号 B8704859

分子量: 328.89 g/mol

InChIキー: YQCQIHZAIZGEOO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08461176B2

Procedure details

2-Amino-3-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (416 mg, 80%) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (471 mg). 1-(6-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 116 part c and d except starting from 2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine (289 mg, 39%) that was prepared using a procedure similar to that described in Example 180 except starting from 5-bromo-3-nitropyridine-2-carboxaldehyde (462 mg). 5-Bromo-3-nitropyridine-2-carboxaldehyde was prepared using a procedure similar to that described in Example 147 part a to c except starting from 2-amino-5-bromo-3-nitropyridine (50 g) and using idodine (69.9 g) in part a instead of copper bromide to generate 5-bromo-2-iodo-3-nitropyridine as a yellow solid (27.4 g, 36%). Oxidative cleavage using a 4% solution of osmium tetroxide in water (4 mL) and sodium periodate (6.7 g) was carried out in a mixture of THF and water (10:1, 390 mL) in part c instead of ozonolysis following a procedure similar to that described in Example 70 to afford 5-bromo-3-nitropyridine-2-carboxaldehyde as a tan solid (3.8 g, 62%) from 5-bromo-3-nitro-2-vinylpyridine (6 g). 1-(6-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was also prepared as follows:

Name

copper bromide

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Four

Name

1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one

Quantity

471 mg

Type

reactant

Reaction Step Six

Name

2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine

Quantity

289 mg

Type

reactant

Reaction Step Seven

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Yield

62%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[N:6][C:5]2=[CH:8][N:9]([CH2:11][C:12](=O)[CH3:13])[N:10]=[C:4]2[CH:3]=1.[Si]([O:22][CH:23]([CH3:35])[CH2:24][N:25]1[CH:34]=[C:28]2[N:29]=[CH:30][C:31]([Br:33])=[CH:32][C:27]2=[N:26]1)([C:18](C)(C)[CH3:19])(C)C.[Br:36][C:37]1[CH:38]=[C:39]([N+:45]([O-:47])=[O:46])[C:40]([CH:43]=[O:44])=[N:41][CH:42]=1.N[C:49]1[C:54]([N+:55]([O-:57])=[O:56])=[CH:53][C:52]([Br:58])=[CH:51][N:50]=1.BrC1C=C([N+]([O-])=O)C(I)=NC=1.I([O-])(=O)(=O)=O.[Na+]>O.C1COCC1.[Cu](Br)Br.[Os](=O)(=O)(=O)=O>[NH2:41][C:12]([CH3:13])([CH2:11][N:9]1[CH:8]=[C:5]2[N:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]2=[N:10]1)[C:24]#[N:25].[Br:33][C:31]1[CH:30]=[N:29][C:28]2=[CH:34][N:25]([CH2:24][C:23](=[O:22])[CH3:35])[N:26]=[C:27]2[CH:32]=1.[Br:36][C:37]1[CH:38]=[C:39]([N+:45]([O-:47])=[O:46])[C:40]([CH:43]=[O:44])=[N:41][CH:42]=1.[Br:58][C:52]1[CH:53]=[C:54]([N+:55]([O-:57])=[O:56])[C:49]([CH:18]=[CH2:19])=[N:50][CH:51]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.7 g

|

|

Type

|

reactant

|

|

Smiles

|

I(=O)(=O)(=O)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

Step Four

|

Name

|

copper bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu](Br)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Os](=O)(=O)(=O)=O

|

Step Six

|

Name

|

1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one

|

|

Quantity

|

471 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=2C(N=C1)=CN(N2)CC(C)=O

|

Step Seven

|

Name

|

2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine

|

|

Quantity

|

289 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C(C)(C)C)OC(CN1N=C2C(N=CC(=C2)Br)=C1)C

|

Step Eight

|

Name

|

|

|

Quantity

|

462 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C(=NC1)C=O)[N+](=O)[O-]

|

Step Nine

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=C(C=C1[N+](=O)[O-])Br

|

Step Ten

|

Name

|

|

|

Quantity

|

27.4 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C(=NC1)I)[N+](=O)[O-]

|

Step Eleven

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

5-Bromo-3-nitropyridine-2-carboxaldehyde was prepared

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(C#N)(CN1N=C2C(N=CC(=C2)Br)=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 416 mg | |

| YIELD: PERCENTYIELD | 80% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=2C(N=C1)=CN(N2)CC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C(=NC1)C=O)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.8 g | |

| YIELD: PERCENTYIELD | 62% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C(=NC1)C=C)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |